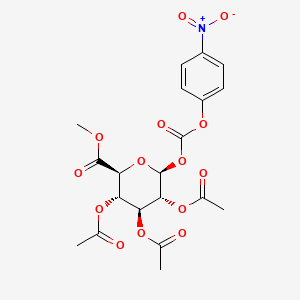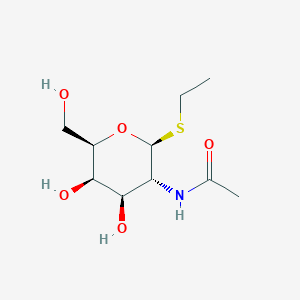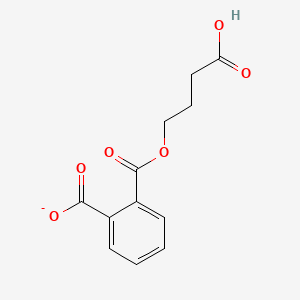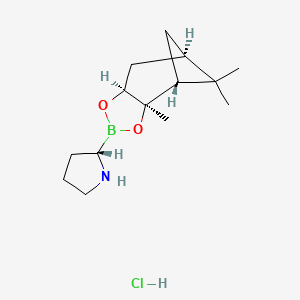
5-Chlor-2-methyl-3-isothiazolon-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is an important chemical compound that has been widely used in scientific research and laboratory experiments. It is an isothiazolone derivative, which is a type of heterocyclic organic compound that contains a five-membered ring with one nitrogen atom and four carbon atoms. CMI-d3 has a wide range of applications, from drug development to environmental studies.
Wissenschaftliche Forschungsanwendungen
Forschung zu Infektionskrankheiten
“5-Chlor-2-methyl-3-isothiazolon-d3” wird in der Forschung zu Infektionskrankheiten eingesetzt {svg_1}. Es ist ein zertifiziertes Referenzmaterial für hochgenaue und zuverlässige Datenanalyse {svg_2}.
Antimikrobielle Anwendungen
Diese Verbindung gehört zur Klasse der Isothiazolon-Derivate, die für ihre antimikrobiellen Eigenschaften bekannt sind {svg_3}. Es kann bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden.
Apoptotisches Mittel
“this compound” ist ein hoch wasserlösliches apoptotisches Mittel {svg_4}. Es kann den programmierten Zelltod induzieren, der in der Krebsforschung und -therapie von entscheidender Bedeutung ist.
Konservierungsmittel
Diese Verbindung wird als Konservierungsmittel eingesetzt {svg_5}. Es kann das Wachstum von Bakterien, Hefen und Schimmelpilzen in verschiedenen Produkten verhindern und so ihre Haltbarkeit verbessern.
Antimikrobielle Beschichtungen
“this compound” wird in antimikrobiellen Beschichtungen verwendet {svg_6}. Diese Beschichtungen können das Wachstum von Mikroorganismen auf Oberflächen hemmen, wodurch sie im Gesundheitswesen und in der Lebensmittelindustrie nützlich sind.
Hydraulische Fracking-Fluide
Diese Verbindung wird in hydraulischen Fracking-Fluiden verwendet {svg_7}. Es kann das mikrobielle Wachstum in der Flüssigkeit verhindern, das ansonsten die Effizienz des Fracking-Prozesses beeinträchtigen kann.
Pestizide
“this compound” wird in der Formulierung von Pestiziden eingesetzt {svg_8}. Es kann das Wachstum schädlicher Organismen in der Landwirtschaft kontrollieren.
Kosmetik
Diese Verbindung wird in Kosmetika verwendet {svg_9}. Es wirkt als Konservierungsmittel und verhindert das Wachstum von Mikroorganismen in Kosmetikprodukten, wodurch ihre Sicherheit und Langlebigkeit gewährleistet wird.
Wirkmechanismus
Target of Action
5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a significant chemical compound extensively employed in scientific research and laboratory experiments . It belongs to the isothiazolone derivative class, characterized by a five-membered ring comprising one nitrogen atom and four carbon atoms . The primary targets of CMI-d3 are the metabolic pathways involving dehydrogenase enzymes .
Mode of Action
Isothiazolones, including CMI-d3, utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . This is achieved through the disruption of the metabolic pathways involving dehydrogenase enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve dehydrogenase enzymes. These enzymes play a crucial role in the oxidation process, where they remove hydrogen atoms from a particular molecule . The disruption of these pathways by CMI-d3 leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Result of Action
The result of CMI-d3’s action is the rapid inhibition of growth and metabolism of the targeted cells, followed by irreversible cell damage leading to loss of viability . This makes CMI-d3 an effective antimicrobial agent, inhibiting the growth of a wide range of microorganisms.
Action Environment
The action, efficacy, and stability of CMI-d3 can be influenced by various environmental factors. For instance, the presence of an oxide film on the surface of the aluminum alloy could explain the reduction in its corrosion rate, leading to larger values of Rct . .
Safety and Hazards
In pure form or in high concentrations, methylchloroisothiazolinone, a related compound, is a skin and membrane irritant and causes chemical burns . It’s reasonable to assume that 5-Chloro-2-methyl-3-isothiazolone-D3 may have similar hazards. It’s also noted to be very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)




![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)

